1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime
Description
Molecular Formula: C₁₆H₁₄ClF₃N₂O
Structural Features:
- A pyridinyl ring substituted with a trifluoromethyl group at the 4-position.
- A propanone backbone linked to an O-(2-chlorobenzyl)oxime group. Key Properties:
- Molecular Weight: 342.75 g/mol (calculated).
Properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-1-[4-(trifluoromethyl)pyridin-2-yl]propan-1-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-2-14(15-9-12(7-8-21-15)16(18,19)20)22-23-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFURBIYRAVIJQ-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC1=CC=CC=C1Cl)C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OCC1=CC=CC=C1Cl)/C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)-2-pyridine, which is then subjected to a series of reactions to introduce the propanone and oxime ether functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime N-oxides.
Reduction: Reduction reactions can convert the oxime ether back to the corresponding ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime ether can yield oxime N-oxides, while reduction can produce the corresponding ketone .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that similar compounds with oxime functionalities exhibit significant antibacterial activity, particularly against Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance the compound's efficacy by improving its interaction with bacterial cell membranes .
Case Study: Antibacterial Activity
- A study demonstrated that derivatives of oxime compounds showed promising results against E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime could be optimized for similar applications .
Agricultural Applications
The compound has potential use as a herbicide or fungicide due to its ability to inhibit specific enzymatic pathways in plants. Research into related compounds has shown that they can effectively control weed growth while being less toxic to crops.
Case Study: Herbicidal Efficacy
- In trials, compounds with similar structural motifs have been shown to reduce weed biomass significantly without harming desirable plant species. This highlights the potential for this compound in developing selective herbicides .
Chemical Synthesis
The synthesis of this compound can be achieved through several methods, including condensation reactions between appropriate precursors under controlled conditions. The versatility in its synthesis allows for modifications that can lead to various derivatives with enhanced biological activities.
Synthesis Overview
- The typical synthetic route involves the reaction of 2-chlorobenzaldehyde with trifluoromethylpyridine followed by oximation. This method allows for the introduction of diverse substituents on the aromatic ring, potentially leading to compounds with tailored properties for specific applications .
Data Tables
| Application Area | Potential Use | Efficacy Indicators |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | MIC values in low micromolar range |
| Agriculture | Herbicide | Significant reduction in weed biomass |
| Chemical Synthesis | Precursor for derivatives | Versatile synthetic pathways available |
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxime ether moiety can interact with enzymes, potentially inhibiting their activity by forming stable complexes . The exact pathways involved depend on the specific biological context and target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridinyl Derivatives
Table 1: Substituent Comparison
| Compound Name | Pyridinyl Substituent | Oxime/Benzyl Group | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Target Compound | 4-(Trifluoromethyl) | O-(2-Chlorobenzyl)oxime | 342.75 | |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | 5-(Trifluoromethyl) | Benzaldehyde | 251.20 | |
| Fluazifop butyl | 5-(Trifluoromethyl) | Phenoxypropanoate ester | 383.39 | |
| 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime | N/A | O-(2,4-Dichlorobenzyl)oxime | 466.74 |
Key Observations :
- Position of Trifluoromethyl Group: The target compound’s 4-position trifluoromethyl group on pyridine (vs.
- Benzyl Halogenation : The 2-chlorobenzyl group in the target compound vs. 2,4-dichlorobenzyl in the cyclopropyl derivative affects solubility and receptor affinity due to differences in electron-withdrawing effects.
Oxime Functional Group Variations
Table 2: Oxime Group Comparison
Key Observations :
- Oxime Side Chains: The 2-chlorobenzyl group in the target compound provides moderate steric bulk compared to the smaller 2-aminoethyl group in valerophenone derivatives , which may influence pharmacokinetic properties.
- Maleate vs. Free Oxime : Maleate salts (e.g., in ) improve solubility but reduce volatility compared to free oximes .
Physicochemical and Chromatographic Properties
Table 3: Chromatographic Data (HPLC)
Key Observations :
- The target compound lacks reported chromatographic data, but structurally related oxime derivatives (e.g., valerophenone oximes) show low impurity levels (≤1.8%), suggesting robust synthetic protocols .
Biological Activity
1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
- Molecular Formula : C15H12ClF3N2O2
- Molecular Weight : 360.72 g/mol
- CAS Number : Not specified in the available sources.
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity.
Antitumor Activity
Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antitumor properties. A study focusing on oxadiazole-based compounds demonstrated that certain derivatives can modulate cyclin-dependent kinase 1 (CDK1) expression, leading to cytotoxic effects in pancreatic cancer cells . The ability to inhibit CDK1 is crucial since this kinase regulates cell cycle progression and is often overexpressed in various cancers.
Antimicrobial Properties
Chalcone derivatives, which share structural similarities with the target compound, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus . This suggests that this compound may possess comparable antimicrobial properties.
The precise mechanism of action for this compound remains under investigation. However, studies on related compounds suggest that they may exert their effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. For example, modulation of the GSK3β kinase pathway has been implicated in enhancing the antiproliferative effects of certain derivatives .
Study on Antitumor Efficacy
In a recent study focusing on novel heterocyclic compounds, researchers synthesized several derivatives and evaluated their antitumor activity against various cancer cell lines. One derivative demonstrated a significant reduction in cell viability, indicating potential for further development as an anticancer agent .
Antibacterial Evaluation
Another study evaluated the antibacterial efficacy of similar compounds against resistant strains of bacteria. The findings indicated that certain modifications to the molecular structure enhanced antibacterial potency, suggesting that this compound could be optimized for improved activity .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on PDAC cells | |
| Antibacterial | MIC 1–2 µg/mL against S. aureus | |
| Mechanism | Modulation of CDK1 |
Table 2: Structural Analogues and Their Activities
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| Oxadiazole-based derivative | Antitumor | Not specified |
| Chalcone derivative | Antibacterial | 1–2 |
| Pyridine analog | Antitumor | Not specified |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize over-alkylation.
- Adjust pH during oxime formation to avoid decomposition of the trifluoromethylpyridinyl group .
Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?
Answer:
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (60:40) resolve the compound from impurities. Retention times can be cross-referenced with standards .
- IR Spectroscopy : Confirm oxime formation (N–O stretch at 950–980 cm⁻¹) and absence of ketone (C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR identifies the 2-chlorobenzyl group (aromatic protons at δ 7.3–7.5 ppm) and the pyridinyl moiety (δ 8.5–8.7 ppm). ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .
Advanced: How can impurity profiles be systematically monitored and controlled during synthesis?
Answer:
Key impurities include:
Q. Methodology :
Q. Table 1. Typical Impurity Profile (HPLC)
| Impurity | RRT | Acceptance Criteria (%) |
|---|---|---|
| Starting Ketone | 0.67 | ≤0.5 |
| Di-alkylated By-product | 1.18 | ≤0.3 |
| Unknowns | — | ≤0.1 each |
Advanced: How does stereochemical isomerism (E/Z) impact synthesis and analysis?
Answer:
- Formation : The oxime intermediate exists as E/Z isomers. Reaction conditions (pH, temperature) influence the ratio. Basic conditions favor the E-isomer .
- Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or ¹H NMR (split peaks for oxime protons) to differentiate isomers .
- Mitigation : Optimize reaction conditions (e.g., lower temperature) to favor the desired isomer. Isolate isomers via preparative HPLC if necessary.
Basic: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Answer:
- Variation of Substituents : Synthesize analogs with modified pyridinyl (e.g., 3-CF₃ vs. 4-CF₃) or benzyl groups (e.g., 4-Cl vs. 2-Cl).
- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin transporters for SSRI-like activity) or enzymatic inhibition studies .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., electron-withdrawing CF₃) to activity trends .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Potential causes include:
- Purity Differences : Impurities ≥0.5% (e.g., di-alkylated by-products) may skew results. Re-evaluate compounds via HPLC before testing .
- Isomer Ratios : Unreported E/Z ratios can alter pharmacokinetics. Standardize isomer characterization in methodology .
- Assay Conditions : Variability in cell lines or buffer pH may affect results. Replicate studies under controlled conditions .
Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to:
- Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.
- Oxidative stress (3% H₂O₂).
- Analysis : Monitor degradation via HPLC and identify breakdown products (e.g., free oxime or benzyl alcohol derivatives) .
- Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation of the oxime group.
Advanced: How can reaction parameters be optimized using design of experiments (DOE)?
Answer:
- Variables : Temperature (60–100°C), catalyst loading (0–5% Pd/C), and solvent polarity (DMF vs. THF).
- Response Metrics : Yield, purity (HPLC), and reaction time.
- Statistical Analysis : Use a central composite design to identify optimal conditions. For example, higher temperatures (90°C) in DMF improve O-alkylation efficiency but may increase impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
